molecular formula C27H24ClFN4O4 B2848215 ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-66-3

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2848215
CAS No.: 534579-66-3
M. Wt: 522.96
InChI Key: BENFPEFFABWSBB-QLTSDVKISA-N
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Description

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural elements include:

  • 2-Chloro-6-fluorobenzoyl group: This substituent introduces halogenated aromatic character, with ortho-chloro and meta-fluoro positions influencing electronic and steric properties.
  • Cyclohexyl group at position 7: A bulky aliphatic substituent that enhances hydrophobicity and may impact molecular conformation .
  • Ethyl carboxylate ester: A common functional group that affects solubility and metabolic stability.

The compound’s molecular formula is estimated as C₂₈H₂₅ClFN₄O₃ (molecular weight ~531.0 g/mol), with calculated properties including an XLogP3 of ~3.5 (higher than analogues due to the cyclohexyl group) and 7 hydrogen-bond acceptors .

Properties

IUPAC Name

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClFN4O4/c1-2-37-27(36)18-15-17-23(30-21-13-6-7-14-32(21)26(17)35)33(16-9-4-3-5-10-16)24(18)31-25(34)22-19(28)11-8-12-20(22)29/h6-8,11-16H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFPEFFABWSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4Cl)F)C5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClFN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps:

    Formation of the dipyrido[1,2-a2’,3’-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclohexyl group: This can be achieved through a substitution reaction using cyclohexyl halides.

    Attachment of the 2-chloro-6-fluorobenzoyl group: This step involves the reaction of the dipyrido[1,2-a:2’,3’-d]pyrimidine core with 2-chloro-6-fluorobenzoyl chloride in the presence of a base.

    Formation of the imino group: This is typically done through a condensation reaction with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro and fluoro groups on the benzoyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Ketones or alcohols derived from the cyclohexyl group.

    Reduction: Amines derived from the imino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing molecular recognition processes.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest that it could interact with various biological targets, making it a candidate for further investigation in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets such as enzymes or receptors. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a key role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in benzoyl substituents and the R-group at position 5. Below is a comparative analysis based on , and 6:

Table 1: Structural and Physicochemical Comparison

Compound Name Benzoyl Substituent R1 (Position 7) R2 (Position 11) Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Acceptors
Target Compound 2-Cl,6-F Cyclohexyl None C₂₈H₂₅ClFN₄O₃ 531.0* ~3.5* 7
Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-2-oxo-... (CAS 848671-72-7) 4-F 3-Methoxypropyl Methyl C₂₆H₂₅FN₄O₅ 492.5 2.8 7
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-... (CAS 534565-93-0) 3-Cl Methyl None C₂₃H₁₉ClN₄O₃ 434.9 2.2 6
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-... (CAS 724740-45-8) 3-F Propan-2-yl None C₂₅H₂₃FN₄O₃ 470.5 3.1 7

*Estimated values based on structural modifications.

Key Findings:

Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound increases XLogP3 compared to smaller R-groups (e.g., methyl, 3-methoxypropyl). This suggests enhanced membrane permeability but reduced aqueous solubility . Halogen Position: Ortho-chloro/meta-fluoro (target) vs. para-fluoro (CAS 848671-72-7) substituents alter steric bulk and electronic effects.

Hydrogen-Bonding Capacity: All compounds share 6–7 H-bond acceptors, primarily from carbonyl and imino groups.

Synthetic and Structural Insights :

  • Analogues like CAS 534565-93-0 (methyl at R1) are synthesized via cyclocondensation reactions, as inferred from . The cyclohexyl variant likely requires tailored conditions to accommodate steric hindrance .
  • Crystallographic data for such compounds are sparse, but tools like SHELX () and the Cambridge Structural Database () are critical for resolving complex fused-ring systems .

Notes

Synthetic Challenges : The cyclohexyl group in the target compound may necessitate prolonged reaction times or elevated temperatures to achieve cyclization, unlike smaller R-groups .

Computational Modeling : Molecular docking studies would benefit from the CSD’s structural repository () to predict binding modes influenced by halogen and cyclohexyl positioning .

Biological Activity

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its potential biological activities. This compound belongs to a class of triazatricyclic compounds characterized by their unique fused ring systems containing nitrogen atoms. The biological activity of this compound is of significant interest due to its structural features and the presence of various functional groups that may interact with biological targets.

The molecular formula of the compound is C24H20ClFN4O5C_{24}H_{20}ClFN_{4}O_{5}, with a molecular weight of approximately 498.9 g/mol. The compound's structure includes a triazatricyclic framework which is known to influence its biological interactions.

PropertyValue
Molecular FormulaC24H20ClFN4O5
Molecular Weight498.9 g/mol
IUPAC NameThis compound
InChI KeyZSSBWWCYEZPGCY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activities and receptor functions.

Key Biological Interactions

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
  • Antiviral Activity : Similar compounds with structural similarities have demonstrated antiviral properties against HIV and other viruses by inhibiting reverse transcriptase activity .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity towards certain cancer cell lines.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds that share structural features with ethyl 6-(2-chloro-6-fluorobenzoyl)imino derivatives:

  • HIV Inhibition Studies : Research indicates that derivatives with similar substituents (like the 2-chloro and 6-fluoro groups) have shown potent activity against HIV strains in vitro. These compounds exhibited low nanomolar IC50 values against wild-type and resistant strains of HIV .
  • Anticancer Potential : Investigations into the anticancer properties of structurally related triazatricyclic compounds have revealed significant cytotoxic effects against various human cancer cell lines, suggesting a potential therapeutic application for this class of compounds.
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetics and potential toxicity profiles is crucial for evaluating the therapeutic viability of ethyl 6-(2-chloro-6-fluorobenzoyl)imino derivatives in clinical settings.

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